LY 2033298

M4 mAChR Positive Allosteric Modulator Cooperativity

LY 2033298 is the first reported selective M4 muscarinic receptor PAM and the indispensable reference for M4 allostery research. With cooperativity α=35, 40-fold ACh potentiation, and 6.6-fold bias toward ERK1/2 over GSK-3β phosphorylation, it delivers a pharmacological fingerprint unmatched by newer M4 PAMs. Its cryo-EM-validated allosteric binding mode and human-preferring cooperativity (αβ=106 vs. 14 in mouse) are essential for translational studies and SAR benchmarking. For in vivo rodent work, co-administer with oxotremorine to enable unambiguous M4 target validation.

Molecular Formula C13H14ClN3O2S
Molecular Weight 311.79 g/mol
CAS No. 886047-13-8
Cat. No. B1675602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 2033298
CAS886047-13-8
Synonyms3-amino-5-chloro-6-methoxy-4-methyl-thieno(2,3-b)pyridine-2-carboxylic acid cyclopropylamide
LY2033298
Molecular FormulaC13H14ClN3O2S
Molecular Weight311.79 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N
InChIInChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18)
InChIKeyCTEGQKDJTBWFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 2033298 Procurement Guide: First-in-Class M4 Muscarinic PAM


LY 2033298 (CAS 886047-13-8) is the first reported selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) [1]. This thienopyridine-based small molecule acts as a prototypical exemplar for allosteric modulation of this therapeutically relevant GPCR target, exhibiting a binding cooperativity factor (α) of 35 and an affinity (KB) of 200 nM, which translates to a 40-fold potentiation of acetylcholine (ACh) potency . Its discovery and characterization have established a foundational pharmacological framework for understanding M4 mAChR allostery and have made it an indispensable reference compound for basic research and drug discovery programs targeting this receptor subtype [2].

Why LY 2033298 Cannot Be Replaced by Other M4 PAMs in Your Research


In the realm of M4 PAMs, compound selection cannot be based solely on target class. Substituting LY 2033298 with a more modern tool compound like VU0467154 or VU0152100, or an orthosteric agonist like xanomeline, will fundamentally alter experimental outcomes due to LY 2033298's unique and rigorously quantified profile. Its interactions are characterized by pronounced species-dependent cooperativity, functional selectivity (biased agonism), and a distinct allosteric binding mode validated by cryo-EM [1]. For instance, its ability to potentiate the endogenous agonist ACh is far more robust in human receptors than in rodent receptors, a phenomenon not universally shared by other M4 PAMs [2]. Therefore, employing LY 2033298 is essential for studies aiming to understand the nuances of M4 allostery, replicate foundational findings, or conduct translational research where its human-preferring pharmacology is a critical variable [3].

Quantitative Differentiation of LY 2033298: Evidence for Scientific Selection


LY 2033298's High Cooperativity with ACh Contrasts Sharply with VU0467154's Probe Dependence

In a rigorous head-to-head comparison, LY 2033298 demonstrates a starkly different cooperativity profile with the endogenous agonist ACh compared to the later-generation M4 PAM VU0467154. While both compounds potentiate ACh, the magnitude and nature of this effect are distinct. [1]

M4 mAChR Positive Allosteric Modulator Cooperativity

LY 2033298's Human-Preferring Cooperativity with ACh is a Key Differentiator from Rodent-Optimized VU0467154

A critical cross-species comparison reveals that LY 2033298's ability to potentiate ACh is significantly attenuated at the mouse receptor, a limitation not observed to the same degree with VU0467154. This establishes LY 2033298 as a human-preferring PAM, a crucial distinction for translational research. [1]

Species Selectivity M4 PAM Translational Pharmacology

LY 2033298's Subtype Selectivity Profile Quantified Against VU0467154

While both compounds are selective M4 PAMs, their off-target activity at the M2 receptor differs quantitatively. LY 2033298 demonstrates a smaller, measurable effect at M2, whereas VU0467154 shows no detectable activity at this subtype. [1]

Subtype Selectivity M4 mAChR Off-Target Activity

Functional Selectivity: LY 2033298 Exhibits Pathway-Biased Potentiation of ACh

LY 2033298 does not potentiate all downstream signaling pathways equally. It shows a clear bias, a property that differentiates its mechanism from other allosteric modulators and provides a unique pharmacological tool for dissecting M4 receptor signaling. [1]

Biased Agonism Functional Selectivity GPCR Signaling

Optimal Research Applications for LY 2033298 Based on Its Unique Profile


Human Translational Pharmacology Studies Requiring a Human-Preferring M4 PAM

LY 2033298 is the definitive choice for any study aiming to model human M4 receptor pharmacology in vitro. As demonstrated in Section 3, its cooperativity with the endogenous agonist ACh is robust at the human receptor (αβ = 106) but severely diminished at the mouse receptor (αβ = 14). [1] This property makes it an essential tool for establishing a human-relevant baseline of M4 allosteric modulation, against which newer, more cross-reactive compounds can be compared. Its use is critical for interpreting data in the context of human disease and for understanding potential species-specific differences in drug response.

Foundational and Comparative Studies of M4 Allosteric Mechanisms

As the first reported selective M4 PAM, LY 2033298 is the archetypal tool for studying the fundamental principles of M4 allostery. Its well-characterized interactions, including the 40-fold potentiation of ACh potency (KB = 200 nM, α = 35) [1] and its binding mode validated by cryo-EM [2], provide an indispensable reference point for structure-activity relationship (SAR) campaigns and the development of computational models. Any new M4 PAM must be benchmarked against LY 2033298 to contextualize its own cooperativity, affinity, and probe dependence.

Investigating Functional Selectivity and Biased Signaling at the M4 Receptor

LY 2033298 is a critical reagent for researchers dissecting M4 mAChR signaling pathways. Its demonstrated 6.6-fold bias towards potentiating ERK1/2 phosphorylation over GSK-3β phosphorylation [1] provides a unique pharmacological fingerprint for studying pathway-specific modulation. This property is not shared by other PAMs and is essential for experiments designed to link specific signaling cascades to physiological or behavioral outcomes, offering a level of mechanistic insight unattainable with a non-biased or orthosteric ligand.

Validating In Vivo M4 PAM Efficacy in Rodent Models Using Co-Administration Strategies

For in vivo rodent studies, LY 2033298's unique species-dependent pharmacology necessitates a specific experimental design. Its low cooperativity with endogenous ACh in mice means that administering it alone is often insufficient to observe robust effects. However, its known higher cooperativity with the orthosteric agonist oxotremorine [1] makes it a powerful tool when co-administered. This co-dosing strategy allows for the unambiguous validation of M4-mediated effects in vivo, a critical step in target validation for psychiatric and cognitive disorders, as evidenced by its ability to potentiate oxotremorine-mediated inhibition of conditioned avoidance responding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 2033298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.